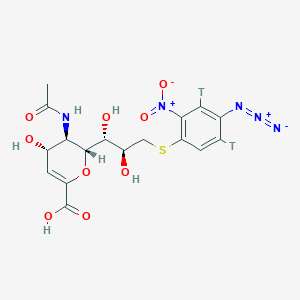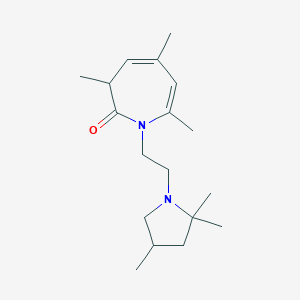
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a chemical compound that belongs to the class of imidazopyridine derivatives. This compound is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
作用机制
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells and the production of antibodies. By inhibiting BTK, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one can reduce inflammation and modulate the immune response.
生化和生理效应
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and activation of B cells, reduce the production of pro-inflammatory cytokines, and promote the production of anti-inflammatory cytokines. It can also modulate the activity of T cells and natural killer cells, which play important roles in the immune response.
实验室实验的优点和局限性
One of the advantages of using 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one in lab experiments is its specificity for BTK. It has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the study of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its effects on different immune cell populations and to investigate its potential use in combination with other immunomodulatory agents. Additionally, future studies could focus on improving the solubility of the compound and developing more efficient synthesis methods.
Conclusion
In conclusion, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a valuable tool for studying the role of BTK in various diseases. It has anti-inflammatory, anti-tumor, and immunomodulatory effects and is being studied for its potential therapeutic applications. Its specificity for BTK and minimal off-target effects make it a valuable tool for scientific research. Future studies could focus on improving its solubility and developing more efficient synthesis methods, as well as investigating its potential use in combination with other immunomodulatory agents.
合成方法
The synthesis of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one involves a multi-step process. The first step involves the reaction of 2,2,4-trimethylpyrrolidine with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2,2,4-trimethylpyrrolidine. The second step involves the reaction of the intermediate with 2-methyl-4-nitropyridine to form 2-(2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl)-2-methyl-4-nitropyridine. The final step involves the reduction of the nitro group to form 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one.
科学研究应用
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It is being studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
属性
CAS 编号 |
1676-24-0 |
|---|---|
产品名称 |
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one |
分子式 |
C18H30N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
3,5,7-trimethyl-1-[2-(2,2,4-trimethylpyrrolidin-1-yl)ethyl]-3H-azepin-2-one |
InChI |
InChI=1S/C18H30N2O/c1-13-9-15(3)17(21)20(16(4)10-13)8-7-19-12-14(2)11-18(19,5)6/h9-10,14-15H,7-8,11-12H2,1-6H3 |
InChI 键 |
CEDKAQMVBJYYBM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
规范 SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
同义词 |
1,3-Dihydro-3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-2H-azepin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



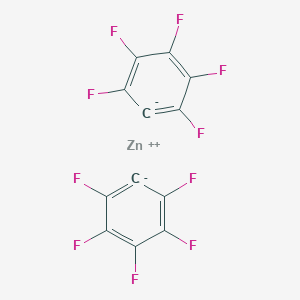
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
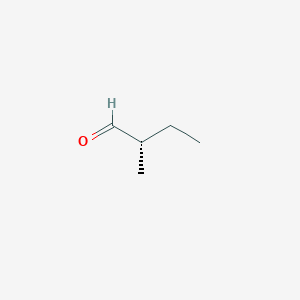
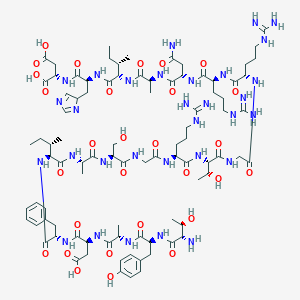
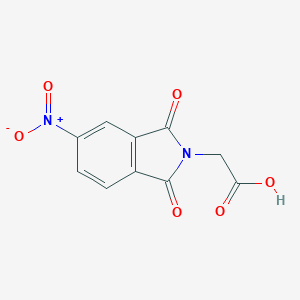
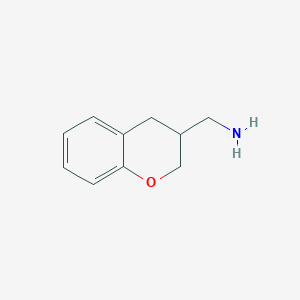
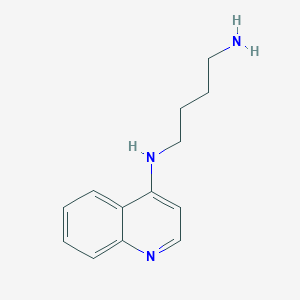
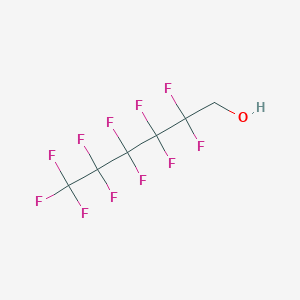
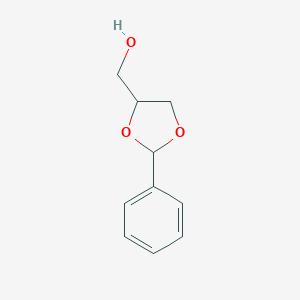
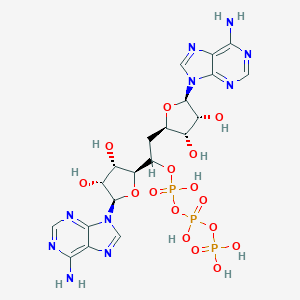

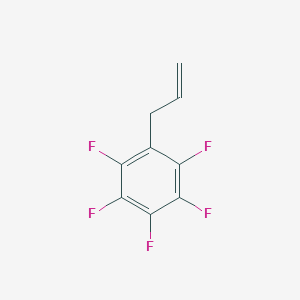
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
